N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methyl, and furan groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Acrylamide formation: The final step involves the reaction of the substituted phenyl-furan compound with acryloyl chloride in the presence of a base to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(4-Methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(3-Chloro-4-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific combination of chloro, methyl, and furan groups in its structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamides, characterized by the presence of a furan ring and chlorinated phenyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following IUPAC name:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H14Cl2N2O |
Molecular Weight | 348.22 g/mol |
Melting Point | Not specified in available literature |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound exhibits significant activity against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values indicating effective bactericidal properties against Staphylococcus aureus and Escherichia coli.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Anticancer Activity
The compound has also shown promising results in anticancer assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably HepG2 (human liver cancer cells). The mechanism appears to involve the activation of caspases, leading to programmed cell death.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 0.65 |
MCF-7 (breast cancer) | 1.12 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate pathways involving nicotinic acetylcholine receptors, which are implicated in various neurological processes.
Case Studies
- Study on Apoptosis Induction : A study investigated the effects of the compound on HepG2 cells, revealing that it caused significant cell cycle arrest at the G2/M phase and increased pre-G1 apoptosis levels, indicating its potential as an anticancer agent .
- Antimicrobial Synergy : Another study explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin, showing enhanced efficacy against resistant strains of bacteria .
Properties
CAS No. |
853348-29-5 |
---|---|
Molecular Formula |
C20H15Cl2NO2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl2NO2/c1-13-6-7-14(12-18(13)22)23-20(24)11-9-15-8-10-19(25-15)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,24)/b11-9+ |
InChI Key |
XZHYGUODSWWJSC-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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